molecular formula C9H21NO2 B2650158 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol CAS No. 1511402-59-7

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol

Cat. No.: B2650158
CAS No.: 1511402-59-7
M. Wt: 175.272
InChI Key: WEXZFQWYNOFOSM-UHFFFAOYSA-N
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Description

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is a chemical compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol It is characterized by the presence of an amino group, a methoxy group, and a highly branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-5-methoxy-2,2,3-trimethylpentane
  • 1-Amino-5-methoxy-2,2,3-trimethylbutane
  • 1-Amino-5-methoxy-2,2,3-trimethylhexane

Uniqueness

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is unique due to its specific combination of functional groups and branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

Overview

1-Amino-5-methoxy-2,2,3-trimethylpentan-3-ol is a chemical compound with the molecular formula C9_9H21_{21}NO2_2 and a molecular weight of 175.27 g/mol. Its structure features a branched carbon chain with functional groups that suggest potential biological activity, particularly in interactions with enzymes and receptors.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. This compound may function as an inhibitor or activator of various enzymes and receptors, modulating their activity and influencing cellular pathways such as signal transduction and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially influencing their catalytic activity. This interaction can lead to alterations in metabolic pathways.
  • Receptor Modulation : The compound may bind to certain receptors, affecting physiological responses. This could have implications for therapeutic applications in areas such as neuropharmacology or metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

Compound NameBiological ActivityUnique Features
1-Amino-5-methoxy-2,2,3-trimethylpentaneModerate enzyme inhibitionBranched structure enhances solubility
1-Amino-5-methoxy-2,2,3-trimethylbutaneLow receptor affinitySmaller branched chain
1-Amino-5-methoxy-2,2,3-trimethylhexaneHigh receptor bindingLarger carbon chain may enhance potency

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions using catalysts like palladium on carbon and solvents such as methanol or ethanol. The production process may also utilize continuous flow reactors for improved efficiency.

Properties

IUPAC Name

1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-8(2,7-10)9(3,11)5-6-12-4/h11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXZFQWYNOFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511402-59-7
Record name 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol
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